![molecular formula C13H18ClF3N4 B2569292 1-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-amine;hydrochloride CAS No. 2416235-22-6](/img/structure/B2569292.png)
1-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-amine;hydrochloride is a useful research compound. Its molecular formula is C13H18ClF3N4 and its molecular weight is 322.76. The purity is usually 95%.
BenchChem offers high-quality 1-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-amine;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-amine;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
EN300-26678826 exhibits antiviral potential due to its TFM group. Researchers have explored its efficacy against various viruses, including influenza, herpes simplex, and respiratory syncytial virus (RSV). Mechanistic studies suggest that the TFM moiety interferes with viral replication, making it a candidate for antiviral drug development .
Anti-Inflammatory Properties
The TFM group in EN300-26678826 contributes to its anti-inflammatory effects. Preclinical studies have demonstrated its ability to modulate immune responses by inhibiting pro-inflammatory cytokines. This property could be valuable in treating chronic inflammatory conditions like rheumatoid arthritis or inflammatory bowel disease .
Analgesic Potential
EN300-26678826 has shown promise as an analgesic agent. Its TFM group interacts with pain receptors, potentially reducing pain perception. Researchers are investigating its use in managing chronic pain conditions, such as neuropathic pain or postoperative pain .
CNS Disorders
The compound’s TFM group may impact central nervous system (CNS) disorders. Studies suggest that it modulates neurotransmitter release and neuronal excitability. Researchers are exploring its potential in treating neurodegenerative diseases, epilepsy, and anxiety disorders .
Antibacterial Activity
EN300-26678826 exhibits antibacterial properties, particularly against Gram-positive bacteria. Its TFM group disrupts bacterial cell membranes, leading to cell death. Researchers are investigating its use in combating drug-resistant strains and hospital-acquired infections .
Cancer Therapeutics
The TFM group in EN300-26678826 has attracted interest in oncology. It may inhibit specific cancer cell signaling pathways, making it a potential candidate for targeted therapies. Researchers are studying its effects on various cancer types, including breast, lung, and colorectal cancers .
Eigenschaften
IUPAC Name |
1-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N4.ClH/c14-13(15,16)11-7-10(8-1-2-8)18-12(19-11)20-5-3-9(17)4-6-20;/h7-9H,1-6,17H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRHJWJBVAPBLQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC(=N2)N3CCC(CC3)N)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClF3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-amine;hydrochloride |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.